molecular formula C19H22N8O3S B2731775 4-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide CAS No. 1797719-31-3

4-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B2731775
CAS No.: 1797719-31-3
M. Wt: 442.5
InChI Key: LMEODFVHKQLNOX-UHFFFAOYSA-N
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Description

4-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H22N8O3S and its molecular weight is 442.5. The purity is usually 95%.
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Scientific Research Applications

Antioxidant and Enzyme Inhibitory Profile

  • Sulphonamides incorporating 1,3,5-triazine structural motifs, related to the query compound, have shown potential in antioxidant properties and inhibitory activities against enzymes like acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These enzymes are associated with diseases like Alzheimer's, Parkinson's, and pigmentation disorders. Moderate to significant inhibitory potency was observed, indicating these compounds' therapeutic potential in treating related disorders (Lolak et al., 2020).

Carbonic Anhydrase Inhibition

  • Novel sulfonamides incorporating 1,3,5-triazine moieties have been identified as effective inhibitors of carbonic anhydrase isozymes, which are relevant in conditions like glaucoma, epilepsy, obesity, and cancer. These compounds exhibited varying degrees of inhibition against different isozymes, suggesting their utility in designing targeted therapies for related diseases (Garaj et al., 2005).

Antimicrobial Activity

  • Synthesis and evaluation of pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties have demonstrated significant antimicrobial activity against various bacterial and fungal strains. These findings highlight the potential of such compounds in developing new antimicrobial agents (Hassan, 2013).

Anticancer Properties

  • Ureido benzenesulfonamides incorporating 1,3,5-triazine moieties have been studied for their inhibitory effects on human carbonic anhydrase isoforms, with particular potency against hCA IX, a tumor-associated isoform. This highlights their potential application in anticancer strategies, offering a foundation for further medicinal and pharmacologic studies (Lolak et al., 2019).

Properties

IUPAC Name

N,N-dimethyl-4-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N8O3S/c1-24(2)31(29,30)16-5-3-15(4-6-16)19(28)26-11-9-25(10-12-26)17-7-8-18(23-22-17)27-14-20-13-21-27/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMEODFVHKQLNOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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